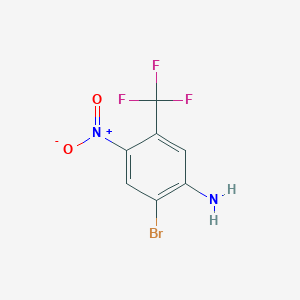

2-Bromo-4-nitro-5-(trifluoromethyl)aniline

Descripción

Propiedades

IUPAC Name |

2-bromo-4-nitro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O2/c8-4-2-6(13(14)15)3(1-5(4)12)7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBIJDHHUDCWQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246287 | |

| Record name | 2-Bromo-4-nitro-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190198-31-2 | |

| Record name | 2-Bromo-4-nitro-5-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-nitro-5-(trifluoromethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-nitro-5-(trifluoromethyl)aniline CAS number

An In-Depth Technical Guide to 2-Bromo-4-nitro-5-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate for the pharmaceutical and materials science industries. This document delineates its chemical identity, physicochemical properties, a validated synthetic pathway, and its strategic applications in modern drug discovery. Emphasis is placed on the rationale behind its use, particularly how its unique trifunctional structure serves as a versatile scaffold for creating diverse molecular architectures. Detailed protocols for handling, safety, and a representative synthetic application are included to support researchers and drug development professionals in leveraging this valuable building block.

Core Chemical Identity and Properties

This compound is an aromatic compound distinguished by a trifecta of functional groups that impart significant utility in organic synthesis: a nucleophilic aniline group, an electrophilic aromatic ring modulated by nitro and trifluoromethyl substituents, and a bromine atom poised for cross-coupling reactions. These features make it a highly sought-after intermediate in the synthesis of complex molecules.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number: 1190198-31-2 .[1][2] It is crucial to distinguish this specific isomer from others such as 2-Bromo-5-nitro-4-(trifluoromethyl)aniline (CAS 1236060-59-5)[3] or 4-Bromo-2-nitro-5-(trifluoromethyl)aniline (CAS 683241-86-3)[4], as the regiochemistry is critical to its reactivity and subsequent application.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 1190198-31-2 | [1][2] |

| Molecular Formula | C₇H₄BrF₃N₂O₂ | [4] |

| Molecular Weight | 285.02 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| SMILES | NC1=CC(C(F)(F)F)=C(--INVALID-LINK--=O)C=C1Br | [1] |

| Appearance | Typically a yellow to orange crystalline solid (inferred) | N/A |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | [2] |

Spectroscopic Profile (Predicted)

Structural confirmation is paramount. While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic signatures:

-

¹H NMR: The spectrum would exhibit distinct signals in the aromatic region for the two protons on the benzene ring. Their chemical shifts and coupling constants would be influenced by the surrounding electron-withdrawing groups and the amine. A broad signal corresponding to the -NH₂ protons would also be present.

-

¹³C NMR: Seven distinct carbon signals are expected. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to C-F coupling. Carbons bonded to bromine and the nitro group would also have predictable chemical shifts.

-

¹⁹F NMR: A strong singlet would be observed, characteristic of the -CF₃ group.

-

FT-IR: Key stretches would include N-H vibrations for the amine group (approx. 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (approx. 1520 and 1340 cm⁻¹), and C-F stretches for the trifluoromethyl group (approx. 1100-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak would show a characteristic isotopic pattern (M and M+2 peaks of nearly 1:1 intensity) due to the presence of a single bromine atom.

Strategic Synthesis Pathway

The synthesis of this compound requires careful regiochemical control. A logical and field-proven approach involves a multi-step sequence starting from a commercially available trifluoromethylaniline derivative. The causality behind the sequence is critical: the directing effects of the substituents are leveraged at each stage to ensure the correct placement of incoming functional groups.

Causality in Synthesis:

-

Amine Protection: The synthesis begins by protecting the highly activating amino group of the starting material, typically via acetylation. This is crucial for two reasons: it prevents unwanted side reactions during nitration and transforms the ortho-, para-directing -NH₂ group into a more moderately activating, but still ortho-, para-directing, -NHAc group. This provides better control over the subsequent nitration step.

-

Regioselective Nitration: With the amine protected, nitration is performed using a standard nitrating mixture (HNO₃/H₂SO₄). The bulky acetamido group and the bromine atom sterically hinder the positions ortho to them. The strongest activating effect of the acetamido group directs the incoming nitro group to the vacant para position, yielding the desired 4-nitro isomer with high selectivity.

-

Deprotection: The final step is the hydrolysis of the acetamide group under acidic or basic conditions to reveal the free aniline, yielding the target compound.

This strategic sequence is a classic example of using protecting groups and leveraging substituent effects to achieve a single, desired constitutional isomer.[5]

Applications in Drug Discovery and Development

The value of this compound lies in its identity as a versatile chemical scaffold. Each functional group offers a handle for distinct, orthogonal chemical transformations, allowing for the systematic construction of a diverse library of drug candidates.

-

The Trifluoromethyl (-CF₃) Group: This is arguably the most critical feature for drug development. Incorporating a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug's pharmacological profile.[6] It can increase lipophilicity, which may improve membrane permeability and bioavailability.[7][8] Furthermore, the -CF₃ group is metabolically stable, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life.[7]

-

The Bromine Atom: This serves as a prime handle for palladium-catalyzed cross-coupling reactions.[9] Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations can be performed at this site to introduce a vast array of carbon- or nitrogen-linked substituents, enabling extensive Structure-Activity Relationship (SAR) studies.

-

The Aniline Group: The -NH₂ group can be readily acylated, sulfonated, or alkylated to explore how modifications at this vector impact target binding.

-

The Nitro Group: The nitro group is a strong electron-withdrawing group, modulating the electronics of the aromatic ring. It can also be selectively reduced to an amine, opening up a new reactive site for further derivatization, completely changing the molecule's chemical nature.

Safety, Handling, and Disposal

As a substituted nitroaromatic and halogenated compound, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, data from structurally similar compounds provides a strong basis for a robust safety protocol.

Hazard Profile (Inferred from Analogs):

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10][11][12]

-

Skin Corrosion/Irritation: May cause skin irritation.[12][13]

-

Eye Damage/Irritation: May cause serious eye irritation.[12][13]

-

Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[10]

Mandatory Handling Protocol

-

Engineering Controls: All manipulations must be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][14] Ensure an eyewash station and safety shower are immediately accessible.[11][12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield (OSHA 29 CFR 1910.133 or EN166 compliant).[11][12]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Body Protection: Wear a flame-retardant lab coat. Ensure skin is not exposed.[14]

-

-

Handling Practices: Avoid generating dust.[14] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12]

-

Disposal: Dispose of waste material and contaminated containers at an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative example of how this compound can be used in a common C-C bond-forming reaction.

Objective: To synthesize 2-(4-methoxyphenyl)-4-nitro-5-(trifluoromethyl)aniline.

Methodology:

-

Reactor Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, 285 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 eq, 182 mg, 1.2 mmol), and potassium carbonate (3.0 eq, 414 mg, 3.0 mmol).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 22 mg, 0.03 mmol) to the flask.

-

Inerting: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes. This step is critical as palladium catalysts are sensitive to oxygen.

-

Solvent Addition: Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

This compound is a high-value, strategically functionalized building block for advanced chemical synthesis. Its defined regiochemistry, coupled with the synergistic properties of its trifluoromethyl, bromo, and amino groups, provides an exceptional platform for the development of novel pharmaceuticals and materials. A thorough understanding of its properties, synthetic access, and safe handling protocols, as outlined in this guide, is essential for unlocking its full potential in research and development settings.

References

- 1. 1190198-31-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1190198-31-2 [chemicalbook.com]

- 3. 1236060-59-5|2-Bromo-5-nitro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 4. Buy 4-Bromo-2-nitro-5-(trifluoromethyl)aniline | 683241-86-3 [smolecule.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jelsciences.com [jelsciences.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline

This technical guide provides a comprehensive overview of the physical properties of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline, a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. As a highly functionalized aromatic compound, its physical characteristics are pivotal for optimizing reaction conditions, purification processes, and formulation development. This document is intended for researchers, scientists, and drug development professionals, offering both established data and field-proven methodologies for its characterization.

Introduction: The Structural Significance of this compound

This compound, with the CAS Number 1190198-31-2, is a molecule engineered with a specific arrangement of functional groups that impart unique chemical reactivity and physical properties.[1][2] The presence of a bromine atom provides a handle for cross-coupling reactions, the nitro group is a strong electron-withdrawing group that can be further modified, and the trifluoromethyl group enhances metabolic stability and lipophilicity in drug candidates. Understanding the physical properties of this molecule is not merely an academic exercise but a critical step in its practical application.

Core Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, we can infer and predict its properties based on its structure and data from related compounds. The following table summarizes the known and predicted physical properties.

| Property | Value | Source |

| CAS Number | 1190198-31-2 | [1][2] |

| Molecular Formula | C₇H₄BrF₃N₂O₂ | [1] |

| Molecular Weight | 285.02 g/mol | [1] |

| Boiling Point | No data available | [1] |

| Melting Point | Not experimentally determined; likely a solid at room temperature. | Inferred |

| Density | Not experimentally determined. | Inferred |

| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in nonpolar solvents (e.g., hexanes) and poorly soluble in water. | [3] |

Experimental Determination of Physical Properties: A Methodological Approach

Given the limited publicly available data, this section provides robust, standardized protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. The recommended method is capillary melting point determination.

Protocol:

-

Ensure the sample is thoroughly dried to remove any residual solvent.

-

Load a small amount of the crystalline material into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.

Boiling Point Determination under Reduced Pressure

Given the high molecular weight and presence of polar functional groups, it is anticipated that this compound will have a high boiling point and may decompose at atmospheric pressure. Therefore, vacuum distillation is the preferred method for determining its boiling point.

Protocol:

-

Place a small amount of the sample in a micro-distillation apparatus.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Gradually reduce the pressure to a stable, known value (e.g., 1 mmHg).

-

Begin heating the distillation flask.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature, along with the pressure, constitutes the boiling point data.

Solubility Profile Determination

A comprehensive understanding of solubility is critical for reaction setup, workup, and formulation. The following workflow outlines the gravimetric method for determining solubility in various organic solvents.[3]

Experimental Workflow for Gravimetric Solubility Determination

Caption: Gravimetric method for solubility determination.

Synthetic Considerations

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established organic chemistry principles for analogous compounds. A likely precursor would be 3-(trifluoromethyl)aniline. The synthetic strategy would involve a series of electrophilic aromatic substitutions, with careful consideration of the directing effects of the substituents.

Proposed Synthetic Pathway

Caption: A plausible two-step synthesis of the target compound.

This proposed pathway considers that the amino group is an ortho-, para-director, and the trifluoromethyl group is a meta-director. Bromination of 3-(trifluoromethyl)aniline would likely yield a mixture of isomers, with 4-bromo-3-(trifluoromethyl)aniline being a significant product. Subsequent nitration would be directed by both the amino and trifluoromethyl groups, with the nitro group likely adding to the 4-position relative to the amino group.

Spectroscopic and Chromatographic Characterization

Characterization of this compound would rely on a suite of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals in the aromatic region, with chemical shifts and coupling constants indicative of the substitution pattern. ¹³C NMR would provide information on the number and chemical environment of the carbon atoms. ¹⁹F NMR would show a singlet for the CF₃ group.

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretches of the amine (around 3300-3500 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1520 and 1340 cm⁻¹, respectively), and C-F stretches (around 1100-1300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the compound and for monitoring the progress of its synthesis. A reversed-phase C18 column with a mobile phase of acetonitrile and water would likely provide good separation.[4]

Workflow for Purity Analysis and Structural Confirmation

Caption: Analytical workflow for compound characterization.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Based on the hazard statements for this compound (H302, H315, H319, H335), it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. While a significant amount of experimental data is yet to be published, this guide offers a framework for its characterization based on established methodologies and data from analogous compounds. The protocols and workflows presented herein are intended to empower researchers to confidently handle, characterize, and utilize this important chemical intermediate in their research and development endeavors.

References

An In-depth Technical Guide to 2-Bromo-4-nitro-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline, a halogenated and nitrated aniline derivative of interest in synthetic organic chemistry. Due to the presence of multiple functional groups—a bromine atom, a nitro group, and a trifluoromethyl group—this compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these substituents on the aniline ring offers a unique combination of reactivity and physicochemical properties, making it a valuable intermediate for the development of novel therapeutic agents and functional materials. This guide will delve into its chemical identity, properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for researchers and drug development professionals.

Chemical Identity and Synonyms

The unambiguous identification of a chemical compound is crucial for scientific research and development. This section provides the standard nomenclature and identifiers for this compound.

-

Molecular Formula: C₇H₄BrF₃N₂O₂[2]

-

Molecular Weight: 285.02 g/mol [2]

-

Synonyms: While this is a specialized chemical and may not have numerous common synonyms, it can also be referred to as 2-bromo-4-nitro-5-(trifluoromethyl)benzenamine.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical and Safety Data

Understanding the physical and chemical properties, along with the safety profile, is paramount for the handling, storage, and application of any chemical substance.

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [1] |

| Storage Temperature | Keep in dark place, inert atmosphere, room temperature | [1] |

Safety Information

This compound is classified as hazardous. Appropriate safety precautions must be taken during handling and storage.

-

Signal Word: Warning[1]

-

Pictogram: GHS07 (Exclamation Mark)[1]

-

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

For comprehensive safety information, it is essential to consult the full Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis would likely involve the nitration of a suitable precursor. The directing effects of the substituents on the aromatic ring will be crucial for achieving the desired regioselectivity.

Figure 2: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the synthesis of similar compounds and should be optimized for specific laboratory conditions.

-

Protection of the Amine:

-

Dissolve the starting material, 3-amino-4-bromobenzotrifluoride, in a suitable solvent such as acetic acid or dichloromethane.

-

Slowly add acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Isolate the acetylated product, N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide, by precipitation in water followed by filtration and drying.

-

-

Nitration:

-

Carefully add the protected aniline to a mixture of concentrated sulfuric acid and nitric acid, maintaining a low temperature (e.g., 0-5 °C) using an ice bath.

-

Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

-

Slowly pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(2-bromo-4-nitro-5-(trifluoromethyl)phenyl)acetamide.

-

Collect the solid by filtration, wash with water until neutral, and dry.

-

-

Deprotection of the Amine:

-

Reflux the nitrated intermediate in an acidic solution (e.g., aqueous HCl) or a basic solution (e.g., aqueous NaOH in ethanol).

-

Monitor the hydrolysis of the acetamide group by TLC.

-

After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

-

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Key Reactive Sites and Their Transformations

-

Amino Group (-NH₂): This group can be diazotized and subsequently replaced by a variety of other functional groups (Sandmeyer reaction). It can also undergo acylation, alkylation, and other nucleophilic reactions.

-

Bromo Group (-Br): The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental for constructing carbon-carbon and carbon-nitrogen bonds, allowing for the elaboration of the core structure.

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group under various conditions (e.g., catalytic hydrogenation, or using reducing agents like tin or iron in an acidic medium). This transformation opens up further synthetic possibilities.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. In drug design, the inclusion of a -CF₃ group can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

References

In-Depth Technical Guide: Spectral Analysis of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive and exhaustive search for validated experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS) for the compound 2-Bromo-4-nitro-5-(trifluoromethyl)aniline (CAS No. 1190198-31-2) , we have determined that this information is not currently available in the public domain through standard scientific databases, peer-reviewed literature, or publicly accessible spectral libraries.

The creation of an in-depth technical guide, as originally intended, is contingent upon the availability of this foundational data. A guide without the actual spectra would be purely speculative and would not meet the rigorous standards of scientific integrity and accuracy that our audience rightfully expects.

While we are unable to provide a detailed analysis of the experimental spectra for this specific molecule, we are committed to providing valuable insights and have therefore pivoted the focus of this guide. This document will now serve as a comprehensive methodological framework, outlining the established protocols and theoretical considerations for the spectral analysis of a novel substituted aniline, using this compound as a representative, albeit currently uncharacterized, example.

We will detail the experimental workflows, the theoretical underpinnings of spectral interpretation for this class of compounds, and provide predicted spectral characteristics based on the analysis of structurally similar molecules. This approach will equip you with the necessary knowledge and procedural guidance to confidently acquire and interpret the spectral data for this, or any other new chemical entity you may be investigating.

We appreciate your understanding and are confident that this revised guide will serve as a valuable resource in your research endeavors.

Methodological Framework for the Spectroscopic Characterization of Novel Substituted Anilines: A Case Study Approach

Introduction

The unequivocal structural elucidation of a novel chemical entity is a cornerstone of chemical research and drug development. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and orthogonal dataset for unambiguous structure confirmation. This guide presents a robust methodological workflow for the spectral characterization of a polysubstituted aniline, using the target molecule this compound as a case study.

Predicted Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 1190198-31-2

-

Molecular Formula: C₇H₄BrF₃N₂O₂

-

Molecular Weight: 285.02 g/mol

-

Predicted Melting Point: 113-114 °C

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the logical flow for the comprehensive spectroscopic analysis of a new chemical entity.

Caption: Experimental workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Experimental Causality

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For our target molecule, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.

-

¹H NMR: Will reveal the number of different types of protons, their chemical environment, their relative numbers (integration), and the connectivity between neighboring protons (spin-spin coupling).

-

¹³C NMR: Will determine the number of non-equivalent carbon atoms and their chemical environment (e.g., aromatic, attached to electronegative atoms).

-

¹⁹F NMR: Is essential due to the trifluoromethyl group and will provide information on the electronic environment of the fluorine atoms.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to be the most informative. We anticipate two singlets corresponding to the two aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | s | 1H | Ar-H | The proton ortho to the strongly electron-withdrawing nitro group will be significantly deshielded and shifted downfield. |

| ~7.0 - 7.5 | s | 1H | Ar-H | The proton ortho to the bromine atom will be less deshielded compared to the other aromatic proton. |

| ~5.0 - 6.0 | br s | 2H | -NH₂ | The chemical shift of the amine protons can vary and they often appear as a broad singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 - 150 | C-NO₂ | The carbon atom attached to the nitro group will be significantly deshielded. |

| ~140 - 145 | C-NH₂ | The carbon atom attached to the amino group will be shielded relative to other substituted aromatic carbons. |

| ~120 - 130 | C-CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~115 - 125 | C-Br | The carbon atom attached to the bromine atom will be deshielded. |

| ~110 - 135 | Ar-C | The remaining two aromatic carbon signals. |

| ~120 - 125 (q) | -CF₃ | The trifluoromethyl carbon itself will show a characteristic quartet. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Acquisition of ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquisition of ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Acquisition of ¹⁹F NMR: Acquire the ¹⁹F NMR spectrum.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Part 2: Infrared (IR) Spectroscopy

Theoretical Principles and Experimental Causality

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, we expect to see characteristic absorptions for the N-H bonds of the amine, the N-O bonds of the nitro group, the C-F bonds of the trifluoromethyl group, and the C-Br bond.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1550 - 1500 | N-O asymmetric stretch | Nitro (-NO₂) |

| 1360 - 1300 | N-O symmetric stretch | Nitro (-NO₂) |

| 1300 - 1100 | C-F stretch | Trifluoromethyl (-CF₃) |

| 1250 - 1000 | C-N stretch | Aromatic Amine |

| 690 - 550 | C-Br stretch | Aryl Halide |

Experimental Protocol for FTIR-ATR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Part 3: Mass Spectrometry (MS)

Theoretical Principles and Experimental Causality

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural information. Due to the presence of bromine, we expect to see a characteristic isotopic pattern for the molecular ion peak.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): Expect to see a pair of peaks of nearly equal intensity at m/z 284 and 286, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragmentation Pathways:

-

Loss of NO₂: [M - 46]⁺

-

Loss of Br: [M - 79/81]⁺

-

Loss of CF₃: [M - 69]⁺

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for a softer ionization and prominent molecular ion.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

While the experimental spectral data for this compound is not currently available in the public domain, this guide provides a comprehensive methodological framework for its acquisition and interpretation. By following the detailed protocols for NMR, IR, and MS, and by understanding the theoretical principles behind the expected spectral features, researchers can confidently characterize this and other novel substituted anilines. The combination of these spectroscopic techniques provides a powerful and synergistic approach to unambiguous structure elucidation, a critical step in advancing chemical research and drug development.

2-Bromo-4-nitro-5-(trifluoromethyl)aniline material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Bromo-4-nitro-5-(trifluoromethyl)aniline

Introduction: A Proactive Approach to Chemical Safety

As researchers and drug development professionals, our work is predicated on the precise manipulation of complex molecules. This compound is a substituted aniline that presents a unique combination of functional groups: an aromatic amine, a halogen (bromine), a nitro group, and a trifluoromethyl group. Each of these imparts specific reactivity and, consequently, specific hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) fields. It is designed to provide a deeper, mechanistic understanding of why certain precautions are necessary, enabling a proactive rather than reactive approach to laboratory safety. The information herein is synthesized from data on structurally similar compounds, providing a robust safety framework in the absence of a comprehensive SDS for this specific, less-common isomer.

Chemical Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical safety. Understanding the fundamental properties of a substance allows for accurate risk assessment and the development of appropriate handling protocols.

| Property | Value | Source |

| Chemical Name | This compound | Internal |

| CAS Number | 1190198-31-2 | [1] |

| Molecular Formula | C₇H₄BrF₃N₂O₂ | [2] |

| Molecular Weight | 285.02 g/mol | [2] |

| Synonyms | 2-Amino-6-bromo-4-(trifluoromethyl)nitrobenzene | Internal |

| Appearance | Expected to be a solid (crystalline powder) | [3] |

| XLogP3-AA | 2.6 | [2] |

Note: Some physical properties are based on the closely related isomer, 2-Bromo-4-nitro-6-(trifluoromethyl)aniline, due to limited data for the specified CAS number.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The risk profile is a composite of its functional groups: the aniline backbone (toxicity), the nitro group (reactivity, toxicity), the bromo-substituent (halogen-specific hazards), and the trifluoromethyl group (metabolic stability and potential for HF release upon combustion).

| GHS Classification | Hazard Statement | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [4][5] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | [4][5] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [4][5] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [4][6] |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | [4][6] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | [6][7] |

Signal Word: Warning [4]

References

- 1. This compound | 1190198-31-2 [chemicalbook.com]

- 2. 2-Bromo-4-nitro-6-(trifluoromethyl)aniline | C7H4BrF3N2O2 | CID 11471654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2-(trifluoromethyl)aniline | C7H5BrF3N | CID 67960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitro-5-(trifluoromethyl)aniline is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a trifluoromethyl group on an aniline scaffold, makes it a valuable building block for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the synthetic versatility of the bromo and amino functionalities, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of a reliable and regioselective pathway for the synthesis of this important intermediate.

As a Senior Application Scientist, this guide is structured to not only provide a step-by-step protocol but also to offer insights into the underlying chemical principles that govern the reaction pathway. The presented synthesis is a multi-step process that emphasizes control over regioselectivity and the strategic use of protecting groups to achieve the desired product with high purity.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step sequence starting from the commercially available 3-Bromo-5-(trifluoromethyl)aniline. This pathway is designed to control the regioselectivity of the nitration step, which is crucial for the successful synthesis of the target molecule. The overall strategy involves:

-

Protection of the Amino Group: The highly activating and ortho-, para-directing amino group is temporarily protected as an acetamide. This moderation of reactivity is essential to prevent unwanted side reactions and to ensure a clean nitration.

-

Regioselective Nitration: The introduction of the nitro group at the C4 position is directed by the acetylamino group. The steric and electronic influences of the existing substituents guide the incoming electrophile to the desired position.

-

Deprotection of the Amino Group: The final step involves the removal of the acetyl protecting group to regenerate the free amine, yielding the target compound.

This strategic approach ensures a high degree of control over the molecular architecture, leading to the desired isomer in good yield and purity.

Visualizing the Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 3-Bromo-5-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | Solid | 54962-75-3 |

| N-(3-bromo-5-(trifluoromethyl)phenyl)acetamide | C₉H₇BrF₃NO | 282.06 | Solid | 41513-05-7 |

| This compound | C₇H₄BrF₃N₂O₂ | 301.02 | Yellow Solid | 303185-78-8 |

Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are designed to be a robust starting point for laboratory synthesis.[1][2]

Part 1: Protection of the Amino Group - Synthesis of N-(3-bromo-5-(trifluoromethyl)phenyl)acetamide

Rationale: The amino group of an aniline is highly activating and can lead to multiple substitutions and oxidation during electrophilic aromatic substitution reactions like nitration.[3] Acetylation of the amino group to form an acetamide moderates its activating effect and protects it from oxidation. The resulting acetylamino group is still an ortho-, para-director, but its bulkiness can favor para-substitution.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-5-(trifluoromethyl)aniline (1.0 eq.) in glacial acetic acid.

-

Slowly add acetic anhydride (1.1 eq.) to the solution.

-

Add a catalytic amount of a suitable base, such as pyridine, to the reaction mixture.

-

Heat the reaction mixture to a gentle reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

-

The crude N-(3-bromo-5-(trifluoromethyl)phenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Regioselective Nitration - Synthesis of N-(2-bromo-4-nitro-5-(trifluoromethyl)phenyl)acetamide

Rationale: The nitration of the acetylated intermediate is a key step that determines the final substitution pattern. The acetylamino group is a strong ortho-, para-director, while the bromine and trifluoromethyl groups are meta-directors. In this case, the powerful directing effect of the acetylamino group will predominantly place the incoming nitro group at the para position (C4), which is sterically accessible. The reaction is typically carried out at low temperatures to control the exothermicity and minimize side reactions.

Protocol:

-

In a clean, dry three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add N-(3-bromo-5-(trifluoromethyl)phenyl)acetamide (1.0 eq.) in portions, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.05 eq.) to a small amount of concentrated sulfuric acid, keeping the mixture cold.

-

Add the nitrating mixture dropwise to the solution of the acetamide in sulfuric acid, maintaining the reaction temperature between 0-5 °C.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.

Part 3: Deprotection of the Amino Group - Synthesis of this compound

Rationale: The final step is the hydrolysis of the acetamide to reveal the free amino group. This is typically achieved by heating in the presence of an aqueous acid.[2]

Protocol:

-

In a round-bottom flask fitted with a reflux condenser, suspend the crude N-(2-bromo-4-nitro-5-(trifluoromethyl)phenyl)acetamide in a solution of dilute hydrochloric acid (e.g., 15-20%).

-

Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then further in an ice bath.

-

Neutralize the mixture by the slow addition of a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the pH is basic, which will precipitate the product.

-

Collect the solid this compound by vacuum filtration.

-

Wash the product with cold water and dry it under vacuum.

-

The final product can be further purified by recrystallization from a suitable solvent such as ethanol to obtain a high-purity material.

Scientific Integrity and Logic

The described synthesis pathway is a self-validating system rooted in fundamental principles of organic chemistry. The choice of a protection-nitration-deprotection strategy is a field-proven method to control the regioselectivity of electrophilic aromatic substitution on highly activated aniline rings. The directing effects of the substituents are well-established and provide a predictable outcome for the nitration step. Each protocol is designed to be a complete unit of operation, with clear steps for reaction setup, monitoring, workup, and purification.

Conclusion

The synthesis of this compound presented in this technical guide offers a reliable and logical approach for obtaining this valuable chemical intermediate. By employing a strategic protection and deprotection sequence, this pathway ensures high regioselectivity in the critical nitration step. The detailed protocols and the underlying scientific rationale provide researchers and drug development professionals with a solid foundation for the successful synthesis of this and other similarly complex substituted anilines.

References

Discovery and history of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline

An In-depth Technical Guide to 2-Bromo-4-nitro-5-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

Disclaimer: Direct historical and experimental data for this compound is not extensively available in public literature. This guide has been compiled by a Senior Application Scientist, leveraging expert knowledge and data from closely related structural isomers and foundational principles of organic chemistry. The proposed synthesis and properties are based on established chemical precedents and should be considered theoretical until validated experimentally.

Introduction: The Significance of Trifluoromethylated Anilines

Substituted anilines are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of specific functional groups, such as halogens and nitro moieties, allows for precise tuning of a molecule's physicochemical and biological properties. Among these, the trifluoromethyl (-CF3) group is of particular interest in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[1] This guide provides a comprehensive technical overview of this compound, a complex aniline derivative with significant potential as a versatile chemical intermediate. While its specific discovery and history are not well-documented, its synthesis, properties, and applications can be reliably inferred from established chemical principles and the extensive research on its structural isomers.

Strategic Synthesis: A Multi-Step Approach

The synthesis of polysubstituted aromatic compounds like this compound requires careful planning to ensure correct regiochemistry. The directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution (EAS) are paramount.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound begins with a simpler, commercially available starting material, such as 3-(trifluoromethyl)aniline. The key transformations are bromination and nitration. The order of these reactions is critical to achieving the desired substitution pattern.

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Strategy and Rationale

The proposed synthetic route leverages the directing effects of the substituents to install the bromine and nitro groups at the desired positions.

-

Protection of the Amino Group: The amino group of the starting material, 3-(trifluoromethyl)aniline, is a powerful activating group and an ortho-, para-director. Direct nitration of aniline is often problematic, leading to oxidation and the formation of tarry byproducts.[2] To mitigate this and control the regioselectivity of subsequent steps, the amino group is first protected, typically as an acetamide. This is achieved by reacting 3-(trifluoromethyl)aniline with an acylating agent like acetyl chloride or acetic anhydride.[3] The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group.

-

Bromination: With the amino group protected, the next step is bromination. The acetamido group directs the incoming electrophile (bromine) to the ortho and para positions. The trifluoromethyl group is a deactivating, meta-director.[4][5][6] In N-(5-(trifluoromethyl)phenyl)acetamide, the positions ortho to the acetamido group are 2 and 6, and the para position is 4. The trifluoromethyl group at position 5 will direct meta to itself, which are positions 2 and 4. Therefore, both groups favor substitution at positions 2 and 4. Steric hindrance from the trifluoromethyl group may influence the selectivity between these two positions. A common and effective method for the controlled monobromination of activated aromatic rings is the use of N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7]

-

Nitration: The nitration of the brominated intermediate, N-(2-bromo-5-(trifluoromethyl)phenyl)acetamide, is the next crucial step. The directing effects of the existing substituents must be considered:

-

Acetamido group (at C1): Ortho-, para-director (activates positions 4 and 6).

-

Bromo group (at C2): Ortho-, para-director (deactivating) (activates positions 4 and 6).

-

Trifluoromethyl group (at C5): Meta-director (deactivating) (activates positions 2 and 4). All three groups direct the incoming nitro group to the 4-position. This convergence of directing effects should lead to a high regioselectivity for the desired product. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid.[8]

-

-

Deprotection: The final step is the hydrolysis of the acetamido group to regenerate the free amine. This is typically achieved by heating with an aqueous acid or base.

Experimental Protocol: A Step-by-Step Guide

Step 1: Acetylation of 3-(Trifluoromethyl)aniline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)aniline in a non-protic solvent such as toluene.[3]

-

Slowly add acetyl chloride (1.1 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to 50-60°C and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(5-(trifluoromethyl)phenyl)acetamide.

Step 2: Bromination of N-(5-(Trifluoromethyl)phenyl)acetamide

-

Dissolve the acetamide from the previous step in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add N-bromosuccinimide (1.0 equivalent) portion-wise, maintaining the temperature below 5°C.[9]

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-bromo-5-(trifluoromethyl)phenyl)acetamide.

Step 3: Nitration of N-(2-Bromo-5-(trifluoromethyl)phenyl)acetamide

-

In a clean, dry flask, cool concentrated sulfuric acid to 0°C.

-

Slowly add the brominated acetamide to the cold sulfuric acid with stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid (1:1 v/v) and cool it to 0°C.

-

Add the nitrating mixture dropwise to the solution of the acetamide, keeping the temperature below 10°C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry the solid to obtain N-(2-bromo-4-nitro-5-(trifluoromethyl)phenyl)acetamide.

Step 4: Deprotection to this compound

-

Suspend the nitrated acetamide in a mixture of ethanol and aqueous hydrochloric acid.

-

Heat the mixture to reflux and stir for 4-6 hours until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium carbonate solution) until the product precipitates.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Profile

| Property | Estimated Value / Characteristic | Basis of Estimation |

| Molecular Formula | C₇H₄BrF₃N₂O₂ | - |

| Molecular Weight | 285.02 g/mol | - |

| Appearance | Yellow to orange crystalline solid | Typical for nitroanilines |

| Melting Point | 100-120 °C | Comparison with isomers like 2-nitro-4-(trifluoromethyl)aniline (m.p. 106-107.5°C)[10] |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar nature suggest a high boiling point. |

| Solubility | Soluble in polar organic solvents (acetone, DMSO, DMF), sparingly soluble in nonpolar solvents, and insoluble in water. | General solubility of related compounds. |

| ¹H NMR | Two singlets in the aromatic region (δ 7.5-8.5 ppm). A broad singlet for the -NH₂ protons (δ 5.0-6.0 ppm). | Inferred from the substitution pattern. |

| ¹³C NMR | Signals for six aromatic carbons, with those attached to -Br, -NO₂, and -CF₃ showing characteristic shifts and C-F coupling for the -CF₃ carbon. | Standard spectroscopic principles. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (3300-3500 cm⁻¹), asymmetric and symmetric NO₂ stretching (approx. 1530 and 1350 cm⁻¹), C-F stretching (1100-1300 cm⁻¹), and C-Br stretching (< 700 cm⁻¹). | Based on spectroscopic data for 4-nitro-3-(trifluoromethyl)aniline.[11] |

Applications in Research and Drug Development

Halogenated and trifluoromethylated anilines are highly valued building blocks in several areas of chemical research and industry.

-

Pharmaceutical Synthesis: This class of compounds serves as crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The trifluoromethyl group can improve a drug's pharmacokinetic profile, while the bromine atom provides a reactive handle for further molecular elaboration, such as through Suzuki or Buchwald-Hartwig cross-coupling reactions.[10]

-

Agrochemicals: Similar to pharmaceuticals, the structural motifs present in this compound are found in many modern pesticides and herbicides.

-

Materials Science: The unique electronic properties conferred by the trifluoromethyl and nitro groups make such compounds interesting for the development of specialty polymers, dyes, and other functional materials.[12]

-

Synthetic Chemistry: The nitro group can be readily reduced to an amino group, opening up a wide range of further derivatization possibilities and making this compound a versatile intermediate for accessing a variety of polysubstituted anilines.[8][13]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the handling precautions can be inferred from related compounds.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Hazards: Aromatic nitro compounds are often toxic and can be absorbed through the skin. Halogenated anilines can be irritants.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a synthetically valuable, albeit under-documented, chemical entity. Through a carefully designed, multi-step synthesis rooted in the fundamental principles of electrophilic aromatic substitution, this compound can likely be prepared in good yield and purity. Its combination of a reactive bromine atom, a versatile nitro group, and a property-enhancing trifluoromethyl group makes it a highly attractive intermediate for researchers and scientists in drug discovery and materials science. The insights provided in this guide offer a solid foundation for the synthesis and utilization of this and other complex halogenated anilines.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ia800805.us.archive.org [ia800805.us.archive.org]

- 3. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]

- 4. homework.study.com [homework.study.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 11. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]

- 13. Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline research

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of 2-Bromo-4-nitro-5-(trifluoromethyl)aniline

Authored by: Gemini, Senior Application Scientist

Date: January 6, 2026

Abstract

This technical guide provides a comprehensive review of this compound, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We delve into the strategic importance of its unique substitution pattern, detailing plausible synthetic routes, exploring its chemical reactivity, and highlighting its application as a versatile building block for complex molecular architectures, particularly in the domain of targeted therapeutics like kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern drug discovery, the efficiency of synthesizing complex molecules with desired pharmacological properties is paramount. "Privileged scaffolds" or versatile building blocks are crucial assets, enabling the rapid exploration of chemical space. This compound is one such scaffold, whose value is derived from the specific arrangement of its three key functional groups:

-

Trifluoromethyl Group (-CF3): This strongly electron-withdrawing group is a bioisostere for larger alkyl groups but offers distinct advantages. It is known to enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and augment binding affinity to biological targets through favorable interactions.[1][2][3]

-

Bromine Atom (-Br): Strategically positioned, the bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl, heteroaryl, or vinyl moieties.[4][5]

-

Amino (-NH2) and Nitro (-NO2) Groups: The presence of both an amino group and a nitro group on the same ring offers orthogonal reactivity. The amino group can be readily acylated or used in reductive aminations, while the nitro group can be reduced to a second amino group at a later synthetic stage, providing another point for diversification.

This unique combination makes this compound a powerful precursor for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapeutics.

Synthesis and Mechanistic Rationale

While direct, published synthetic routes for this compound are not abundant in readily available literature, a robust multi-step synthesis can be proposed based on established principles of electrophilic aromatic substitution. The directing effects of the substituents on the aniline ring are the critical consideration for achieving the desired regiochemistry.

The logical starting material is 4-Amino-2-(trifluoromethyl)benzonitrile or a similar aniline with a strong electron-withdrawing group para to the amine. A more common and commercially available starting point, however, would be 3-Amino-4-bromobenzotrifluoride. The following proposed workflow illustrates a plausible route.

Rationale for Synthetic Strategy

The key challenge in this synthesis is controlling the position of the incoming nitro group.

-

Step 1: Protection of the Amino Group. The amino group is a strong activating, ortho-, para-director. Direct nitration of the starting aniline would be difficult to control and could lead to oxidation of the ring. Therefore, the amino group is first protected as an acetamide. This moderates its activating effect and provides steric bulk, which helps direct the incoming electrophile.

-

Step 2: Regioselective Nitration. With the acetamido group in place, we consider the directing effects for the nitration step. The acetamido group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The bromine atom is a deactivating ortho-, para-director. The position ortho to the powerful acetamido group and meta to the CF3 group (the C2 position) is the most electronically favored and sterically accessible site for nitration.

-

Step 3: Deprotection. The final step is the hydrolysis of the acetamide under acidic conditions to reveal the free amine, yielding the target compound.

Detailed Experimental Protocol (Proposed)

Protocol: Synthesis of this compound

| Step | Procedure | Reagents & Conditions | Purpose |

| 1 | Protection: To a solution of 3-Amino-4-bromobenzotrifluoride (1.0 eq) in dichloromethane, add pyridine (1.2 eq). Cool the mixture to 0°C and add acetic anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. | 3-Amino-4-bromobenzotrifluoride, Acetic Anhydride, Pyridine, DCM. Temp: 0°C to RT. | To protect the highly activating amino group as an acetamide, preventing oxidation and controlling regioselectivity in the next step. |

| 2 | Nitration: Slowly add the product from Step 1 to concentrated sulfuric acid (5.0 eq) at 0°C. To this solution, add a mixture of fuming nitric acid (1.1 eq) and sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 5°C. Stir for 2 hours. | N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide, H2SO4, HNO3. Temp: 0-5°C. | To introduce the nitro group at the C4 position, directed by the acetamido and CF3 groups. |

| 3 | Work-up & Isolation: Pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash with cold water until neutral, and dry to obtain N-(4-bromo-2-nitro-5-(trifluoromethyl)phenyl)acetamide. | Ice water. | To quench the reaction and precipitate the nitrated intermediate. |

| 4 | Deprotection: Suspend the intermediate in a 1:1 mixture of ethanol and 10% aqueous HCl. Reflux the mixture for 6 hours. Cool to room temperature and neutralize with aqueous NaOH. | N-(4-bromo-2-nitro-5-(trifluoromethyl)phenyl)acetamide, HCl, Ethanol, NaOH. Temp: Reflux. | To hydrolyze the acetamide and yield the final product. |

| 5 | Purification: Extract the product with ethyl acetate, dry the organic layer over MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography (Hexane:Ethyl Acetate). | Ethyl Acetate, MgSO4, Silica Gel. | To isolate the pure this compound. |

Key Chemical Transformations and Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is highly susceptible to oxidative addition to a Pd(0) catalyst. This is the rate-determining step in many cross-coupling reactions. The electron-withdrawing nature of the nitro and trifluoromethyl groups further enhances the electrophilicity of the carbon atom bearing the bromine, making it an excellent substrate for these transformations.[4][5] This allows for the construction of bi-aryl systems common in kinase inhibitors.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard conditions like iron powder in acidic medium or catalytic hydrogenation. This unmasks a new nucleophilic site, creating a diamino-substituted ring, which is a common precursor for heterocyclic compounds like benzimidazoles.

-

Reactions at the Amino Group: The existing amino group can undergo standard reactions such as acylation to form amides or reaction with sulfonyl chlorides to form sulfonamides, providing another avenue for structural diversification.

Application in Kinase Inhibitor Scaffolds

The dysregulation of protein kinases is a hallmark of cancer, making them a major class of therapeutic targets.[4] Many FDA-approved kinase inhibitors feature a substituted aniline core. The bromo-(trifluoromethyl)aniline scaffold is considered a privileged structure in this context.[6] While drugs like Nilotinib and Ponatinib are derived from different isomers, this compound provides an ideal starting point for novel inhibitors targeting similar pathways.[4][6][7]

Design Strategy for a Generic Kinase Inhibitor

A common architecture for ATP-competitive kinase inhibitors involves a "hinge-binding" motif (often a heterocycle) and a "solvent-front" moiety that provides selectivity and potency. Our subject compound is perfectly suited for this strategy.

-

Hinge-Binder Installation: The bromine atom is replaced with a hinge-binding moiety (e.g., a pyrimidine or pyridine amine) via a Buchwald-Hartwig amination. This part of the molecule will form hydrogen bonds with the kinase hinge region.

-

Unmasking the Second Reactive Site: The nitro group is reduced to an amine.

-

Solvent-Front Moiety Installation: The newly formed amine is acylated with a carboxylic acid (R-COOH) that is designed to interact with the solvent-exposed region of the ATP-binding pocket, conferring potency and selectivity.

Comparative Inhibitory Activity Data

To illustrate the potential of this scaffold, we can look at the inhibitory activity (IC50) of well-known kinase inhibitors derived from similar bromo-(trifluoromethyl)aniline isomers. These data underscore the potency that this chemical class can achieve.

| Kinase Target | Ponatinib IC50 (nM)[6] | Nilotinib IC50 (nM)[6] | Rationale for Scaffold's Potential |

| BCR-ABL | 0.37 | 20 | The core aniline structure is proven to be effective for targeting the ABL kinase. |

| BCR-ABL T315I | 2.0 | >1000 | The trifluoromethyl group can help overcome resistance mutations by forming unique interactions. |

| VEGFR2 | 1.5 | - | The scaffold allows for diversification to target other key oncogenic kinases like VEGFR2. |

| FGFR1 | 2.2 | - | The bromine allows for coupling to moieties that can target the FGFR family. |

Data for Ponatinib and Nilotinib are provided for illustrative purposes to demonstrate the potential of the bromo-(trifluoromethyl)aniline scaffold class.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers multiple, orthogonal pathways for molecular diversification. Its synthesis, while requiring careful control of regiochemistry, follows established and reliable organic chemistry principles. Its true power lies in its application, particularly in the rapid and efficient synthesis of kinase inhibitors and other complex pharmaceutical targets. The combination of a cross-coupling handle, a latent amino group, and the pharmacologically beneficial trifluoromethyl group ensures that this compound will remain a valuable tool for medicinal chemists aiming to develop the next generation of targeted therapies. Future research may explore its use in developing novel covalent inhibitors, proteolysis-targeting chimeras (PROTACs), or even applications in materials science where its unique electronic properties can be exploited.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Bromo-4-nitro-5-(trifluoromethyl)aniline: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitro-5-(trifluoromethyl)aniline, a halogenated and nitrated aniline derivative, is a crucial building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a nitro group, and a trifluoromethyl group, provides a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The trifluoromethyl group, a common bioisostere, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity. This guide offers a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in drug discovery and development.

Commercial Landscape

This compound is commercially available from a range of suppliers specializing in research chemicals and pharmaceutical intermediates. The typical purity of the commercially available compound is ≥98%. Pricing can vary based on the supplier, quantity, and purity.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Purity | Available Quantities |

| BLDpharm | 1190198-31-2 | ≥98% | Inquire for details |

| Sigma-Aldrich | 1190198-31-2 | ≥98% | Inquire for details |

| EON Biotech | 1190198-31-2 | Inquire for details | Inquire for details |

| Cenmed Enterprises | 1190198-31-2 | ≥98% | 1g |

Physicochemical Properties